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molecular formula C11H10O3 B8773549 (E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one

(E)-4-(1,3-benzodioxol-5-yl)but-3-en-2-one

Cat. No. B8773549
M. Wt: 190.19 g/mol
InChI Key: XIYPXOFSURQTTJ-UHFFFAOYSA-N
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Patent
US04511391

Procedure details

An aqueous solution of 10% sodium hydroxide (3.5 ml) was added dropwise to a solution of piperonal (20.0 g) in acetone (27 ml) and water (14 ml), the temperature of the reaction mixture being maintained below 30° C. during the addition. On completion of the reaction (ca 2 hr) the reaction mixture was poured into water and the precipitate was filtered off and dried to give 1-(3,4-methylenedioxyphenyl)but-1-en-3-one as a crystalline solid, mp 108° C. (from ethanol).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH:3]1[C:8]([CH:9]=O)=[CH:7][C:6]2[O:11][CH2:12][O:13][C:5]=2[CH:4]=1.[CH3:14][C:15]([CH3:17])=[O:16]>O>[CH2:12]1[O:13][C:5]2[CH:4]=[CH:3][C:8]([CH:9]=[CH:14][C:15](=[O:16])[CH3:17])=[CH:7][C:6]=2[O:11]1 |f:0.1|

Inputs

Step One
Name
Quantity
3.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 g
Type
reactant
Smiles
C1=CC2=C(C=C1C=O)OCO2
Name
Quantity
27 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
14 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the temperature of the reaction mixture being maintained below 30° C. during the addition
CUSTOM
Type
CUSTOM
Details
On completion of the reaction (ca 2 hr) the reaction mixture
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C1OC=2C=C(C=CC2O1)C=CC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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